2-(Di-p-tolylphosphino)benzaldehyde

Catalog No.
S973652
CAS No.
1202865-03-9
M.F
C21H19OP
M. Wt
318.356
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-p-tolylphosphino)benzaldehyde

CAS Number

1202865-03-9

Product Name

2-(Di-p-tolylphosphino)benzaldehyde

IUPAC Name

2-bis(4-methylphenyl)phosphanylbenzaldehyde

Molecular Formula

C21H19OP

Molecular Weight

318.356

InChI

InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3

InChI Key

IDDRQJVTYBKJLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

2-(Di-p-tolylphosphino)benzaldehyde, also known as 2-[Bis(4-methylphenyl)phosphino]benzaldehyde, is a valuable ligand in scientific research, particularly in the field of organic synthesis. Its primary application lies in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between different organic molecules.

-(Di-p-tolylphosphino)benzaldehyde exhibits several key features that make it a versatile and effective ligand:

  • Electron-withdrawing substituents: The presence of the two para-tolyl groups (methyl-substituted phenyl rings) on the phosphorus atom slightly withdraws electron density, making the metal center more electrophilic and facilitating the activation of organic substrates.
  • Chelating ability: The molecule possesses a chelating ability, meaning it can bind to the metal center through both the phosphorus atom and the oxygen atom of the aldehyde group. This chelation enhances the stability of the catalyst and improves its reactivity.
  • Steric bulk: The bulky tolyl groups provide steric hindrance, which can be crucial for controlling the regioselectivity (orientation) of the carbon-carbon bond formation in certain reactions.

These characteristics allow 2-(di-p-tolylphosphino)benzaldehyde to be employed in a wide range of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl (aromatic ring) and alkyl (straight-chain or branched hydrocarbon) groups.
  • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl groups with various organic electrophiles, offering versatility in creating diverse carbon-carbon bonds.
  • Stille coupling: This reaction forms carbon-carbon bonds between vinyl or aryl groups and various organic electrophiles.
  • Sonogashira coupling: This reaction enables the formation of carbon-carbon bonds between terminal alkynes and various sp² (hybridized) carbon centers.
  • Negishi coupling: This reaction couples organozinc reagents (compounds containing zinc-carbon bonds) with various organic electrophiles.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes (compounds containing carbon-carbon double bonds) and aryl or vinyl groups.
  • Hiyama coupling: This reaction couples organosilanes (compounds containing silicon-carbon bonds) with various organic electrophiles.

2-(Di-p-tolylphosphino)benzaldehyde is an organophosphorus compound characterized by the presence of a phosphine group and a benzaldehyde moiety. Its empirical formula is C₁₉H₁₉OP, with a molecular weight of approximately 318.35 g/mol. The compound features two para-tolyl groups attached to a phosphorus atom, which significantly influences its chemical reactivity and coordination properties. This compound is often utilized in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions.

, including:

  • Phosphinoboration: This involves the addition of a phosphine to an alkene or alkyne, leading to the formation of a new carbon-phosphorus bond. The reaction is often catalyzed by transition metals and has applications in organic synthesis .
  • Coordination Chemistry: The compound can act as a bidentate ligand, coordinating to metal centers through the phosphorus atom and the aldehyde carbonyl oxygen. This property is crucial for the formation of metal complexes that can be used in catalysis .
  • Aldol Reactions: The aldehyde functionality allows it to participate in aldol condensation reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

While specific biological activity data for 2-(Di-p-tolylphosphino)benzaldehyde is limited, related phosphine compounds have shown various biological activities. Phosphines are known for their potential antitumor properties when coordinated with metal ions, leading to the development of metal-phosphine complexes that exhibit cytotoxic effects against cancer cells . Further research into the biological implications of this specific compound may reveal additional therapeutic applications.

The synthesis of 2-(Di-p-tolylphosphino)benzaldehyde can be achieved through several methods:

  • Reaction of p-Tolylphosphine with Benzaldehyde: This straightforward method involves the direct reaction between p-tolylphosphine and benzaldehyde under appropriate conditions, typically requiring solvents like dichloromethane and catalysts such as triethylamine.
  • Phosphinoboration Reactions: Utilizing transition metal catalysts, this method allows for the incorporation of phosphine into various substrates, including aldehydes and ketones .
  • Modification of Existing Phosphine Ligands: By functionalizing existing diphenylphosphino compounds, chemists can tailor the properties of the resulting benzaldehyde derivative.

2-(Di-p-tolylphosphino)benzaldehyde finds applications primarily in:

  • Catalysis: It is utilized as a ligand in various catalytic processes, including cross-coupling reactions and hydroboration.
  • Material Science: The compound can be used in the development of advanced materials due to its unique electronic properties.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(Di-p-tolylphosphino)benzaldehyde typically focus on its coordination behavior with different metals. These studies help elucidate its potential as a ligand in catalysis and its stability when forming metal complexes. Research indicates that complexes formed with transition metals exhibit enhanced catalytic activity compared to their non-complexed forms .

Several compounds are structurally similar to 2-(Di-p-tolylphosphino)benzaldehyde, allowing for comparative analysis:

Compound NameStructureUnique Features
2-(Diphenylphosphino)benzaldehydeDiphenylKnown for its strong electron-donating ability
2-(Di-naphthylphosphino)benzaldehydeDinaphthylEnhanced steric hindrance compared to tollyl groups
2-(Di-o-tolylphosphino)benzaldehydeDio-tolylDifferent positional isomer affecting reactivity

Uniqueness

What sets 2-(Di-p-tolylphosphino)benzaldehyde apart is its specific combination of steric bulk from the para-substituted tolyl groups and its ability to stabilize metal centers effectively due to its bidentate coordination capability. This balance makes it particularly useful in catalytic applications where both electronic effects and sterics are critical.

XLogP3

4.8

Wikipedia

2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-15

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